molecular formula C22H28N2O5S B2985187 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide CAS No. 922120-86-3

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide

カタログ番号: B2985187
CAS番号: 922120-86-3
分子量: 432.54
InChIキー: JPJBBCAYYUIYDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline core, a sulfonylethyl linker, and a terminal 3-phenylpropanamide group. The 6,7-dimethoxy substitution is a hallmark of compounds targeting biological pathways such as P-glycoprotein (P-gp) inhibition, while the sulfonyl and amide groups enhance solubility and binding affinity .

特性

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-28-20-14-18-10-12-24(16-19(18)15-21(20)29-2)30(26,27)13-11-23-22(25)9-8-17-6-4-3-5-7-17/h3-7,14-15H,8-13,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJBBCAYYUIYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide involves several key steps:

  • Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: : This intermediate is synthesized by the Pictet-Spengler reaction, which involves the cyclization of a suitable precursor with formaldehyde and an acidic catalyst.

  • Sulfonylation: : Introduction of the sulfonyl group is achieved by reacting the intermediate with a sulfonyl chloride under basic conditions.

  • Amidation: : The final step involves coupling the sulfonylated intermediate with 3-phenylpropanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound could be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow synthesis could also be employed to enhance yield and efficiency.

化学反応の分析

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the methoxy groups to form quinones.

  • Reduction: : Reduction can occur at the amide bond or sulfonyl group using strong reducing agents.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

  • Oxidation: : Typical reagents include potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride or borane in tetrahydrofuran are common reducing agents.

  • Substitution: : Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

  • Oxidation: : Quinones and related oxidation products.

  • Reduction: : Reduced amide or sulfonyl derivatives.

  • Substitution: : N-substituted or S-substituted analogs.

科学的研究の応用

  • Chemistry: : Used as an intermediate in organic synthesis for the creation of more complex molecules.

  • Biology: : Potential use in enzyme inhibition studies due to its ability to interact with various biological targets.

  • Medicine: : Could be explored for its therapeutic potential in treating diseases due to its unique structural properties.

  • Industry: : Utilized in the development of new materials or as a catalyst in specific industrial processes.

作用機序

Molecular Targets and Pathways

The compound can exert its effects by binding to specific enzymes or receptors, inhibiting or modifying their activity. The methoxy groups might interact with hydrophobic pockets, while the sulfonyl and amide groups could form hydrogen bonds with target molecules, affecting cellular pathways related to its target.

類似化合物との比較

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 6,7-Dimethoxy isoquinoline Sulfonylethyl, 3-phenylpropanamide Hypothesized P-gp inhibition -
6e 6,7-Dimethoxy isoquinoline Methylsulfonyl Undefined
GF120918 6,7-Dimethoxy isoquinoline Acridine carboxamide P-gp inhibition (IC₅₀ = 0.06 μM)
Qiu et al. (2019) Phthalazine derivative 6,7-Dimethoxy isoquinoline Phthalazine carboxamide MDR reversal (IC₅₀ = 0.12 μM)
Cytotoxic Compound Dihydroisoquinoline Dimethylphenyl, oxopyrrolidine Cytotoxicity (55.3% plaque reduction)

生物活性

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide, a complex organic compound, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide
  • Molecular Formula : C38H38N4O6
  • Molecular Weight : 646.75 g/mol
  • CAS Number : 206873-63-4
  • Purity : 95% .

Research indicates that compounds similar to N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide exhibit various biological activities through several mechanisms:

  • Inhibition of Chitin Synthesis : Compounds in the same structural family have been shown to inhibit chitin synthesis in insects. This is significant for developing insecticides targeting pests like Chilo suppressalis and Spodoptera litura . The inhibition mechanism is primarily through interference with the enzymatic pathways involved in chitin biosynthesis.
  • Antioxidant Activity : Similar isoquinoline derivatives have demonstrated antioxidant properties, which may contribute to their therapeutic potential in various diseases characterized by oxidative stress .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering benefits in conditions like pulmonary fibrosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Chitin Synthesis InhibitionSignificant inhibition observed in various insect species; essential for pest control strategies
Antioxidant ActivityDemonstrated ability to scavenge free radicals; potential applications in oxidative stress-related diseases
Anti-inflammatory EffectsModulates inflammatory responses; implications for chronic inflammatory diseases

Case Study: Insecticidal Activity

A study focused on the larvicidal activity of structurally related compounds showed that modifications at the phenyl moiety significantly influenced their effectiveness against C. suppressalis. The introduction of electron-donating groups enhanced activity due to increased hydrophobic interactions with target sites .

Q & A

Q. What synthetic pathways are effective for synthesizing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-phenylpropanamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting with substituted isoquinoline precursors. For example:

Sulfonation : React 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with sulfonylating agents (e.g., chlorosulfonic acid) to introduce the sulfonyl group.

Alkylation : Couple the sulfonated intermediate with a bromoethylamine derivative to form the ethylsulfonamide linkage.

Amidation : React the intermediate with 3-phenylpropanoyl chloride under Schotten-Baumann conditions.

  • Optimization : Use anhydrous solvents (e.g., dichloromethane) and catalytic DMAP to enhance reaction efficiency .
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy groups at C6/C7 of isoquinoline) .
  • Mass Spectrometry (MS) : HRMS to confirm molecular weight (e.g., [M+H]+^+ ion at m/z 487.18) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm sulfonamide bond geometry .
  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column .

Advanced Research Questions

Q. How can researchers assess the compound’s biological activity against sigma-2 receptors (TMEM97) in cellular models?

  • Methodological Answer :
  • Gene Knockout Models : Use CRISPR/Cas9 to generate TMEM97 knockout cells (e.g., HEK293) and compare viral uptake (e.g., SARS-CoV-2 pseudovirus) between wild-type and knockout lines .
  • Binding Assays : Radiolabeled analogs (e.g., 125^{125}I derivatives) to quantify receptor affinity via competitive displacement assays .
  • Functional Readouts : Measure intracellular calcium flux or caspase-3 activation to evaluate apoptosis modulation .
  • Controls : Include non-specific ligands (e.g., PB28) to validate receptor specificity .

Q. What experimental design considerations are critical for in vivo pharmacological testing?

  • Methodological Answer :
  • Dose Optimization : Conduct pilot studies in rodents to establish MTD (maximum tolerated dose) using body weight, organ histopathology, and serum biomarkers (e.g., ALT/AST) .
  • Pharmacokinetics : Use LC-MS/MS to measure plasma half-life, bioavailability, and blood-brain barrier penetration .
  • Endpoint Selection : Prioritize disease-relevant endpoints (e.g., tumor volume in cancer models) over surrogate markers.
  • Statistical Power : Employ factorial design (e.g., 2k^k designs) to test dose-response interactions while minimizing animal use .

Q. How should researchers address contradictory data in receptor binding vs. functional activity assays?

  • Methodological Answer :
  • Replicate Experiments : Ensure consistency across ≥3 independent replicates with blinded analysis .
  • Orthogonal Assays : Cross-validate binding data with SPR (surface plasmon resonance) and functional data with electrophysiology (e.g., patch-clamp for ion channel modulation) .
  • Theoretical Alignment : Reconcile discrepancies using molecular docking (e.g., AutoDock Vina) to predict binding modes versus observed functional outcomes .

Q. What strategies integrate findings into broader theoretical frameworks (e.g., sigma receptor roles in neurodegeneration)?

  • Methodological Answer :
  • Meta-Analysis : Compare the compound’s potency (IC50_{50}) with known sigma-2 ligands (e.g., SM-21) in published neurodegeneration models .
  • Pathway Mapping : Use RNA-Seq to identify differentially expressed genes (e.g., complement activation pathways) and link to disease mechanisms .
  • Collaborative Models : Partner with computational biologists to build predictive QSAR (quantitative structure-activity relationship) models for scaffold optimization .

Methodological Challenges & Solutions

Q. How can researchers optimize reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Process Control : Implement inline FTIR or PAT (process analytical technology) to monitor intermediate formation in real-time .
  • Solvent Selection : Replace pyridine (toxic) with DMAP/Et3_3N in greener solvents (e.g., cyclopentyl methyl ether) .
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove excess sulfonyl chlorides .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。